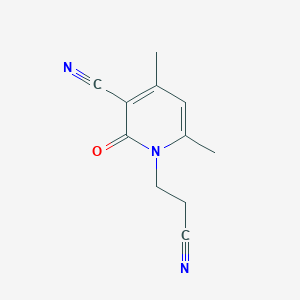

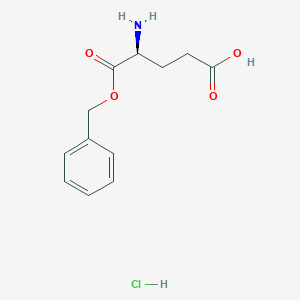

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide

Übersicht

Beschreibung

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide, also known as MEMPC, is a novel compound with a wide range of applications in the scientific research field. It is an organic compound containing an amide group and a carboxamide group, making it a versatile molecule with potential for use in various experiments.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Alkoxycarbonylpiperidines, which share structural similarities with N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are significant for synthesizing carboxamides from iodoalkenes and iodoarenes under mild conditions, yielding moderate to high product yields. Such processes are crucial in organic synthesis, offering pathways to various amide compounds used in pharmaceuticals, agrochemicals, and material science (Takács et al., 2014).

Drug Discovery

Compounds structurally related to this compound have been explored for their potential as antitumor agents. For instance, acridine derivatives have been synthesized and evaluated for their antitumor activity, showing significant efficacy against various cancer cell lines. The structure-activity relationship studies of these compounds contribute to understanding how slight modifications in molecular structures can impact their biological activity, guiding the design of new therapeutic agents (Rewcastle et al., 1986).

Molecular Interactions and DNA Binding

Research on derivatives of acridine, such as those with side chains ending in carboxamide groups, demonstrates their ability to specifically interact with DNA, particularly GC-rich regions. These interactions are facilitated by hydrogen bonding, which is critical for understanding the molecular mechanisms of drug-DNA interactions and designing drugs that can selectively target DNA regions (Markovits et al., 1981).

Antidepressant Activity

The design, synthesis, and pharmacological evaluation of novel compounds as 5-HT3 receptor antagonists have led to the discovery of potential new antidepressants. By understanding the pharmacophoric requirements and utilizing ligand-based approaches, researchers have developed compounds with significant 5-HT3 receptor antagonism and antidepressant-like activity in preclinical models. This research highlights the importance of chemical synthesis in discovering new therapeutic agents for treating depression (Mahesh et al., 2011).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been reported to interact with various cellular targets

Mode of Action

It is known that the 2’-methoxyethyl group is a common modification in antisense oligonucleotides, which are designed to bind to specific rna sequences and regulate gene expression . This suggests that N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide might interact with its targets in a similar manner.

Biochemical Pathways

A study has shown that changes in metabolites such as n-methyl arachidonic amide and n-(2-methoxyethyl) arachidonic amide indicate perturbations of energy metabolism, phospholipid metabolism, and fatty acid metabolism .

Pharmacokinetics

A study on a related 2’-methoxyethyl-modified antisense oligonucleotide reported that it was well-tolerated in non-human primates after chronic dosing .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the stability and activity of similar compounds .

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-12(6-7-14-2)10(13)9-4-3-5-11-8-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZMKVPILJQNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)

![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)

![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)

![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)

![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)